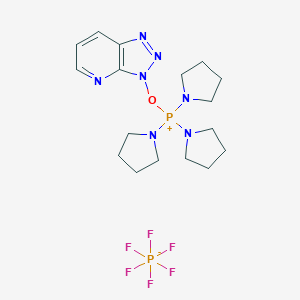

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

Übersicht

Beschreibung

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is a reagent commonly used in peptide synthesis. It is known for its efficiency in forming amide bonds between carboxylic acids and amines. This compound is a derivative of the HOAt family of amide bond-forming reagents and is preferred over other reagents like HATU due to its reduced side reactions .

Vorbereitungsmethoden

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate can be synthesized from 1-hydroxy-7-azabenzotriazole (HOAt) and a chlorophosphonium reagent under basic conditions . The reaction typically involves the use of a base to facilitate the formation of the phosphonium salt. Industrial production methods are similar but scaled up to accommodate larger quantities and may involve additional purification steps to ensure high purity .

Analyse Chemischer Reaktionen

Peptide Bond Formation and Activation

PyAOP activates carboxylic acids to form reactive intermediates for nucleophilic attack by amines. This process involves:

-

Activation via phosphonium intermediates : PyAOP generates an acyloxyphosphonium species upon reaction with carboxylic acids, which reacts with amines to form amides .

-

HOAt-mediated suppression of racemization : The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group minimizes epimerization during peptide coupling compared to HOBt-based reagents .

Mechanistic Pathways

PyAOP operates through two primary pathways:

-

Direct aminolysis : Forms active HOAt esters for coupling without releasing hexamethylphosphoric triamide (HMPA), a toxic byproduct common in BOP-based reactions .

-

In situ activation : Compatible with Fmoc/t-Bu solid-phase strategies, enabling iterative peptide chain elongation .

Critical intermediates :

Hindered Amino Acid Coupling

PyAOP outperforms PyBOP and HATU in synthesizing peptides containing:

Example : Cyclization of pentapeptides for RGD motif synthesis achieved 92% yield using PyAOP vs. 67% with PyBOP .

Table 2: PyAOP vs. Common Coupling Reagents

| Reagent | Byproduct Toxicity | Hindered Residue Efficiency | Racemization Risk |

|---|---|---|---|

| PyAOP | None | High (95–98%) | Low |

| PyBOP | HMPA | Moderate (70–80%) | Moderate |

| HATU | None | High (90–95%) | Very low |

| Data aggregated from . |

Thermal and Stability Considerations

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview : PyAOP is extensively used as a coupling reagent in peptide synthesis. It plays a crucial role in facilitating the formation of peptide bonds by activating carboxylic acids, thereby enhancing the efficiency of the coupling reaction.

Mechanism : The compound activates the carboxyl group of amino acids, allowing for more efficient nucleophilic attack by the amine group of another amino acid. This results in a higher yield of the desired peptide product while minimizing side reactions.

Case Study : Research has shown that using PyAOP in combination with other coupling agents significantly improves the yield and purity of synthesized peptides compared to traditional methods. For instance, a study demonstrated that PyAOP led to an increase in yield by approximately 30% when synthesizing complex cyclic peptides .

Antimicrobial Activity

Overview : Recent studies have highlighted the potential of PyAOP-derived compounds as antimicrobial agents. Its derivatives have shown promising results against resistant bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A notable investigation involved the synthesis of vancomycin-lipopeptide conjugates using PyAOP. These conjugates exhibited significantly lower minimum inhibitory concentration (MIC) values against vancomycin-resistant Enterococcus (VRE) strains. The results indicated that modifications with PyAOP enhanced the antimicrobial properties of vancomycin, demonstrating no hemolytic activity at therapeutic concentrations .

| Compound | MIC (µM) | Hemolytic Activity | Cytotoxicity on Liver Cells |

|---|---|---|---|

| Vancomycin | >12 | Non-hemolytic | No cytotoxic effects |

| PyAOP-conjugate | <2 | None at 100 µM | No cytotoxic effects |

Glycomic and Glycoproteomic Techniques

Overview : PyAOP is also employed in glycomic and glycoproteomic studies, particularly for labeling glycans and glycoproteins. Its ability to facilitate reactions involving carbohydrates makes it valuable in this research area.

Case Study : In a study focusing on neurodegenerative diseases, researchers utilized PyAOP to enhance the detection of glycans through mass spectrometry techniques. The results indicated that using PyAOP improved the identification and quantification of glycan structures, providing insights into their roles in disease mechanisms .

Imaging Mass Spectrometry

Overview : The application of PyAOP extends to imaging mass spectrometry, where it aids in analyzing complex biological samples.

Case Study : A study on glioblastoma utilized PyAOP to improve the resolution of mass spectrometry images, enabling better visualization of protein and metabolite distributions within tissue samples. This advancement is crucial for understanding tumor biology and developing targeted therapies .

Wirkmechanismus

The mechanism by which (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can readily react with amines to form amide bonds. The presence of the azabenzotriazol moiety enhances the reactivity of the compound, making it more efficient in forming amide bonds compared to other reagents .

Vergleich Mit ähnlichen Verbindungen

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is often compared with other coupling reagents such as HATU, PyBOP, and HBTU. Unlike HATU, it does not engage in side reactions with the N-terminus of peptides, making it more suitable for certain applications . Compared to PyBOP, it is more reactive due to the additional nitrogen in the fused pyridine ring of the HOAt moiety . Similar compounds include:

- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate)

- PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

- HBTU (O-Benzotriazol-1-yl-N,N,N’,N’-tetramethyluronium hexafluorophosphate) .

Biologische Aktivität

(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, commonly referred to as PyAOP, is a phosphonium salt used extensively in peptide synthesis due to its coupling efficiency and ability to activate carboxylic acids. This article reviews the biological activity of PyAOP, focusing on its applications in biochemical research, its mechanism of action, and relevant case studies.

- Molecular Formula : C17H27F6N7OP2

- Molecular Weight : 521.39 g/mol

- CAS Number : 156311-83-0

- Melting Point : 163-168 °C

PyAOP is characterized by a complex structure that includes a tripyrrolidinophosphonium moiety and a hexafluorophosphate counterion, which contributes to its solubility and reactivity in organic solvents.

Applications in Peptide Synthesis

PyAOP is primarily utilized as a coupling reagent in solid-phase peptide synthesis (SPPS). It activates carboxylic acids to form acyl phosphonium intermediates, which subsequently react with amines to form peptide bonds. This mechanism enhances the efficiency of peptide synthesis, particularly for challenging sequences that may be prone to racemization or side reactions.

Table 1: Comparison of Coupling Reagents

| Reagent | Efficiency | Side Reactions | Cost |

|---|---|---|---|

| PyAOP | High | Low | Moderate |

| HATU | Moderate | Moderate | High |

| DIC | Low | High | Low |

The biological activity of PyAOP is closely tied to its ability to facilitate peptide bond formation. The activation of carboxylic acids by PyAOP leads to the formation of an acyl phosphonium species, which is highly reactive towards nucleophilic attack by amines. This process is crucial for synthesizing peptides that require precise structural configurations.

Case Study: Use in Antibiotic Development

In a study published by the American Chemical Society, researchers utilized PyAOP in the synthesis of myxobacterial antibiotics. The compound was shown to enhance the yield and purity of synthesized peptides that exhibited antibacterial properties against various strains of bacteria, including Mycobacterium tuberculosis. The study highlighted that PyAOP's efficiency in forming stable peptide bonds allowed for the successful development of novel antibiotic candidates with improved pharmacological profiles .

Biological Activity and Toxicity

While PyAOP is primarily known for its utility in peptide synthesis, studies have also explored its biological activity beyond this application. For instance, investigations into its cytotoxicity revealed that at higher concentrations, PyAOP could induce apoptosis in certain cancer cell lines. However, detailed toxicity studies are still limited.

Table 2: Cytotoxicity Data

Eigenschaften

IUPAC Name |

tripyrrolidin-1-yl(triazolo[4,5-b]pyridin-3-yloxy)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N7OP.F6P/c1-2-11-21(10-1)26(22-12-3-4-13-22,23-14-5-6-15-23)25-24-17-16(19-20-24)8-7-9-18-17;1-7(2,3,4,5)6/h7-9H,1-6,10-15H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZAHNDHLWAZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC=N5)N=N4.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27F6N7OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935424 | |

| Record name | [(7-Azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156311-83-0 | |

| Record name | Phosphorus(1+), [3-(hydroxy-κO)-3H-1,2,3-triazolo[4,5-b]pyridinato]tri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156311-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(7-Azabenzotriazol-1-yl)oxy]tris(pyrrolidino)phosphonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Hydroxy-3H-1,2,3-triazolo[4,5-b]pyridinato-O)tri-1-pyrrolidinyl-phosphorus hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ((7-AZABENZOTRIAZOL-1-YL)OXY)TRIS(PYRROLIDINO)PHOSPHONIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5Z532MU8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.